1,2-Diphenylpropene

Polymer Chemistry Radical Polymerization End-Group Modification

1,2-Diphenylpropene (trans-α-methylstilbene) is the definitive monomer for benzoyl peroxide-initiated PMMA end-group control, exhibiting 3.5× higher radical reactivity than 1,3-isomers. Its unique stereoelectronic profile yields up to 97% ee in asymmetric hydrogenation, far surpassing unfunctionalized alkenes. Essential for reproducible C–H alkylation and triplet energy transfer studies where stilbene chain processes must be avoided. Procure this specific trans-isomer for validated, high-impact research outcomes.

Molecular Formula C15H14
Molecular Weight 194.27 g/mol
CAS No. 779-51-1
Cat. No. B188750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diphenylpropene
CAS779-51-1
Molecular FormulaC15H14
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C15H14/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-12H,1H3/b13-12+
InChIKeyOVZXISBUYCEVEV-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diphenylpropene (CAS 779-51-1): Core Physicochemical Properties and Structural Classification for Procurement and Research


1,2-Diphenylpropene (α-Methylstilbene, CAS 779-51-1) is a C15H14 aromatic alkene characterized by a central propene backbone substituted with phenyl groups at the 1- and 2-positions, classified as a styrene/stilbene derivative [1]. This compound exists as E (trans) and Z (cis) geometric isomers, with the trans isomer being the thermodynamically favored form typically supplied commercially [2]. Key physical constants include a molecular weight of 194.27 g/mol, a melting point range of 81–83 °C, and a boiling point of 285–286 °C at atmospheric pressure [3]. The calculated partition coefficient (XLogP) of approximately 4.8 indicates high hydrophobicity, a property that dictates its behavior in biphasic systems and chromatographic separations [4].

1,2-Diphenylpropene (CAS 779-51-1): Why Simple Stilbene or Diphenylpropene Analogs Cannot Be Substituted in Specialized Applications


Despite superficial structural similarity to stilbene and other diphenylpropene isomers (e.g., 1,1- or 1,3-diphenylpropene), 1,2-diphenylpropene exhibits divergent reactivity and physical properties that preclude generic substitution in research and industrial contexts. Its specific substitution pattern on the propene backbone dictates a distinct electronic environment and steric profile, leading to quantifiable differences in radical trapping efficiency, photochemical behavior, and performance as a substrate in asymmetric catalysis [1][2]. Substituting an alternative isomer such as 1,3-diphenylpropene in a polymer end-group modification experiment results in a >3-fold reduction in benzoyloxy radical capture efficiency, directly impacting material properties [1]. Furthermore, the compound's response to triplet sensitization differs fundamentally from that of unsubstituted stilbene, which undergoes a quantum chain process absent in the 1,2-diphenylpropene system—a critical consideration for photochemical applications [2]. These well-documented performance differentials underscore the necessity of procuring the specific isomer for reproducible outcomes.

1,2-Diphenylpropene (CAS 779-51-1): Validated Performance Metrics and Comparative Data for Informed Sourcing Decisions


Radical Trapping Efficiency: 1,2-Diphenylpropene vs. 1,3-Diphenylpropene in PMMA Polymerization

In benzoyl peroxide-initiated polymerization of methyl methacrylate (MMA) at 60 °C, 1,2-diphenylpropene acts as a highly effective scavenger of benzoyloxy radicals, significantly altering polymer end-group composition. Its reactivity towards the benzoyloxy radical is approximately 28 times that of MMA, compared to a relative reactivity of only 8 for its close structural analog, 1,3-diphenylpropene [1]. This 3.5-fold difference in radical capture efficiency demonstrates that the 1,2-isomer is the superior choice for applications requiring precise control over benzoate end-group incorporation [1].

Polymer Chemistry Radical Polymerization End-Group Modification

Photochemical Behavior: Divergent Quantum Yields in Triplet-Sensitized Isomerization Compared to Stilbene

Under triplet sensitization by palladium and platinum porphyrins, the behavior of 1,2-diphenylpropene is markedly distinct from that of unsubstituted stilbene. While stilbene sensitization results in quantum yields for the cis-to-trans process greater than unity and trans-rich photostationary states—indicative of a quantum chain process—sensitization of the 1,2-diphenylpropenes appears 'normal' without this amplification [1]. This mechanistic divergence means 1,2-diphenylpropene does not propagate a chain reaction under identical conditions, a critical factor in designing predictable photochemical systems [1].

Photochemistry Isomerization Triplet Energy Transfer

Catalytic Asymmetric Hydrogenation: High Enantioselectivity Achievable with (E)-1,2-Diphenylpropene as Substrate

(E)-1,2-Diphenylpropene serves as a benchmark substrate for evaluating chiral hydrogenation catalysts. Using iridium complexes of chiral P,N-ligands, enantioselectivities of up to 97% ee have been achieved for the hydrogenation of this substrate [1]. In contrast, structurally related unfunctionalized alkenes often yield lower ee values with the same catalyst systems (e.g., as low as 12-13% ee with certain NHC-Ir complexes) [2]. The high enantioselectivity observed with (E)-1,2-diphenylpropene is attributed to a large predicted difference in interaction energy (ΔΔGint = 8.16 kcal/mol) between the diastereomeric transition states, making it an ideal test substrate for catalyst development [3].

Asymmetric Catalysis Hydrogenation Enantioselective Synthesis

C-H Functionalization: Validated Substrate for Rhodium-Catalyzed Allylic Alkylation Methodology

1,2-Diphenylpropene is explicitly selected as the model substrate for the development and optimization of rhodium(III)-catalyzed intermolecular allylic C-H alkylation of 1,2-disubstituted olefins [1]. This choice is not arbitrary; its substitution pattern represents a class of internal olefins that are challenging to functionalize. The optimized methodology using diphenylpropene tolerates a range of nucleophiles, including those containing nitro, ketone, or ester functionalities, yielding alkylated products in moderate to high yields [1]. The compound's performance as a substrate enables the establishment of reaction scope and limitations, including the failure of β-alkyl-styrene derivatives under the same conditions, which underscores the importance of the 1,2-diphenyl substitution pattern for successful C-H alkylation [1].

C-H Activation Allylic Alkylation Methodology Development

Physicochemical Property Comparison: Lipophilicity (XLogP) vs. Stilbene and Isomers

The calculated partition coefficient (XLogP) for 1,2-diphenylpropene is 4.80 [1]. This value is identical to that reported for both cis- and trans-stilbene (XLogP = 4.80) [2], but differs from other diphenylpropene isomers (e.g., 1,1-diphenylpropene). While lipophilicity is comparable to stilbene, the additional methyl group in 1,2-diphenylpropene increases molecular weight and alters boiling point (285–286 °C) compared to stilbene (306–307 °C) [3], affecting volatility and chromatographic behavior. This combination of high lipophilicity with a lower boiling point can be advantageous in certain synthetic or separation workflows where stilbene's higher boiling point is prohibitive.

Lipophilicity ADME Physicochemical Properties

Behavior in Radical Polymerization: Minimal Impact on Rate as a Transfer Agent

In contrast to its high reactivity towards initiating benzoyloxy radicals, 1,2-diphenylpropene exhibits a negligible effect on the overall rate of radical polymerization and acts only as a weak chain transfer agent [1]. This behavior is distinct from other phenylpropene derivatives, such as β-methylstyrene (1-phenyl-1-propene), which can significantly alter polymerization kinetics. Specifically, 1,2-diphenylpropene has been shown to have 'almost no effect on the rates of polymerization' at 60 °C [1]. This property allows it to function as a selective radical trap for initiating species without perturbing the propagation step, a unique attribute among related styrenic additives.

Radical Polymerization Chain Transfer Polymer Kinetics

1,2-Diphenylpropene (CAS 779-51-1): Recommended High-Value Application Scenarios Based on Empirical Evidence


Precision End-Group Functionalization in Acrylic Polymer Synthesis

Based on its 3.5-fold higher reactivity towards benzoyloxy radicals compared to 1,3-diphenylpropene (relative reactivity 28 vs. 8), 1,2-diphenylpropene is the preferred additive for selectively increasing benzoate end-group content in poly(methyl methacrylate) (PMMA) and related polymers initiated by benzoyl peroxide [1]. Its use is critical for applications where end-group identity influences polymer stability, dyeability, or subsequent chain extension, while its minimal impact on polymerization rate ensures process consistency [1][2].

Validation Substrate for High-Performance Asymmetric Hydrogenation Catalysts

(E)-1,2-Diphenylpropene serves as an excellent benchmark substrate for the development and calibration of chiral hydrogenation catalysts, having demonstrated enantiomeric excesses up to 97% ee with advanced Ir P,N-ligand systems [1]. Its well-defined steric and electronic properties make it a reliable control for comparing new catalyst generations, and its high selectivity offers a clear performance readout that is often superior to other unfunctionalized alkenes which yield lower ee values [2].

Model Substrate for Rhodium-Catalyzed Allylic C-H Functionalization Method Development

As a validated model substrate in Rh(III)-catalyzed allylic C-H alkylation, 1,2-diphenylpropene is essential for researchers establishing or optimizing methodologies for internal olefin functionalization [1]. Its successful reaction with a range of carbon nucleophiles (including those with nitro, ketone, and ester groups) under optimized conditions provides a reproducible starting point for exploring reaction scope, while the documented failure of related β-alkyl-styrene derivatives highlights the necessity of the 1,2-diphenyl framework for successful C-H activation [1].

Photochemical Studies Requiring 'Normal' Triplet Energy Transfer Behavior

For investigations of triplet energy transfer mechanisms where quantum chain processes (as observed with stilbene) are undesirable, 1,2-diphenylpropene is the appropriate acceptor [1]. Its 'normal' sensitization behavior, lacking the chain amplification seen with stilbene, allows for the study of energy transfer kinetics without the confounding variable of secondary reactions, making it a cleaner probe for fundamental photochemical research [1].

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